molecular formula C15H11ClN2O B5846747 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5846747
M. Wt: 270.71 g/mol
InChI Key: AOBLRHGAQIYECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole, also known as CMPO, is a heterocyclic compound with potential applications in various fields such as material science, pharmaceuticals, and agriculture. CMPO has been extensively researched due to its unique chemical structure and potential for various applications.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and agriculture. In material science, 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing. In pharmaceuticals, 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. In agriculture, 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential as a herbicide and insecticide.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is still not fully understood. However, studies have shown that 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole can bind to metal ions and form stable complexes. These complexes can then interact with biological molecules and alter their function. In addition, 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole can have both positive and negative effects on biological systems. 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been found to exhibit antioxidant activity, which may be beneficial for the treatment of certain diseases. However, 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has also been found to be toxic to some cells, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which allows for the formation of stable metal complexes. This property makes 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole a valuable ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. However, the toxicity of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole may limit its use in certain experiments, and caution should be taken when handling and disposing of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole.

Future Directions

There are several future directions for the use of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole. One potential application is in the development of new anticancer agents. Studies have shown that 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole can induce apoptosis in cancer cells, and further research may lead to the development of new drugs for the treatment of cancer. Another potential application is in the development of new herbicides and insecticides. 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential as a herbicide and insecticide, and further research may lead to the development of new, more effective pesticides. Finally, 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole may have potential applications in the field of material science, particularly in the synthesis of metal complexes with unique properties. Further research may lead to the development of new materials with potential applications in catalysis, sensing, and other fields.
In conclusion, 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with potential applications in various fields such as material science, pharmaceuticals, and agriculture. The synthesis of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 3-chloro-4-methylbenzoic acid hydrazide and phenylglyoxal in the presence of a catalyst. 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has been extensively researched for its potential applications, and studies have shown that it can form stable metal complexes, exhibit antioxidant activity, and induce apoptosis in cancer cells. However, caution should be taken when handling and disposing of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole due to its toxicity. Finally, there are several future directions for the use of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole, including the development of new anticancer agents, herbicides, and insecticides, as well as the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 3-chloro-4-methylbenzoic acid hydrazide and phenylglyoxal in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole. This method has been widely used and has been found to produce high yields of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole.

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-7-8-12(9-13(10)16)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLRHGAQIYECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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